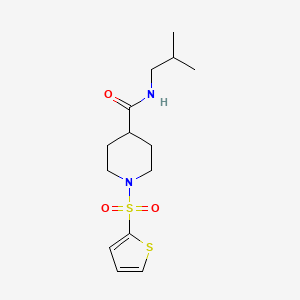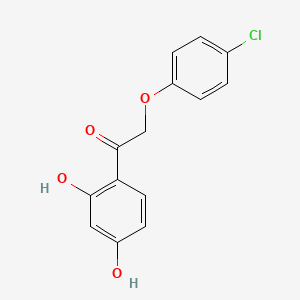![molecular formula C29H46N2O2S B4776109 1-(1-adamantyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B4776109.png)
1-(1-adamantyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine
Descripción general
Descripción
1-(1-adamantyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine, commonly known as ADAMTP, is a chemical compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of ADAMTP involves its interaction with the active site of the target enzymes. It binds to the enzyme and inhibits its activity by blocking the substrate from binding to the active site. The inhibition of these enzymes leads to the accumulation of their respective substrates, which can have physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of ADAMTP depend on the specific enzyme that it inhibits. For example, inhibition of carbonic anhydrase can lead to the reduction of intraocular pressure, which is beneficial in the treatment of glaucoma. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to the accumulation of acetylcholine, which can enhance neurotransmission and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ADAMTP in lab experiments is its high potency and selectivity towards its target enzymes. This allows for the precise inhibition of the enzyme without affecting other physiological processes. However, one of the limitations of using ADAMTP is its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
The potential applications of ADAMTP in medicinal chemistry are vast, and several future directions can be explored. One direction is the development of ADAMTP derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of its potential applications in the treatment of other diseases, such as cancer and diabetes. Additionally, the development of ADAMTP-based biosensors for the detection of enzyme activity can be explored.
Conclusion
In conclusion, ADAMTP is a promising compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. Its high potency and selectivity towards its target enzymes make it a valuable tool for lab experiments. The inhibition of various enzymes by ADAMTP can lead to several biochemical and physiological effects, which can be beneficial in the treatment of several diseases. Several future directions can be explored to further investigate the potential applications of ADAMTP in various fields.
Aplicaciones Científicas De Investigación
ADAMTP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play crucial roles in various physiological processes, including neurotransmission, acid-base balance, and metabolism. Therefore, ADAMTP has the potential to be developed as a therapeutic agent for the treatment of several diseases, including Alzheimer's disease, glaucoma, and epilepsy.
Propiedades
IUPAC Name |
1-(1-adamantyl)-4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46N2O2S/c1-19(2)25-14-26(20(3)4)28(27(15-25)21(5)6)34(32,33)31-9-7-30(8-10-31)29-16-22-11-23(17-29)13-24(12-22)18-29/h14-15,19-24H,7-13,16-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTESWISLCPKUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)-4-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-{[2-(ethylthio)benzoyl]amino}benzoate](/img/structure/B4776046.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4776055.png)

![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4776062.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4776074.png)
![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4776077.png)
![1-[3-(4-methoxyphenoxy)propyl]pyrrolidine](/img/structure/B4776078.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4776086.png)

![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4776128.png)
![N-(3-{N-[(3,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B4776132.png)
![5-[4-(dimethylamino)benzylidene]-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4776135.png)